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Compound of Interest

Compound Name: PL37

Cat. No.: B10770556

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PL37 is a first-in-class, orally bioavailable dual enkephalinase (DENKI) inhibitor that represents
a novel therapeutic approach for the management of pain. By simultaneously blocking the two
primary enzymes responsible for the degradation of endogenous enkephalins—neprilysin
(NEP) and aminopeptidase N (APN)—PL37 effectively enhances the body's natural pain-
modulating system. This mechanism of action offers the potential for potent analgesia without
the significant side effects associated with traditional opioid therapies. This guide provides a
comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of PL37,
compiled from available preclinical and clinical data. It is intended to serve as a technical
resource for researchers and professionals involved in the development of novel analgesics.

Introduction to PL37

PL37 is a prodrug that is converted in vivo to its two active metabolites, which are potent
inhibitors of NEP and APN. This dual inhibition leads to an increase in the local concentrations
and prolongs the half-life of enkephalins, which are endogenous opioid peptides that play a
crucial role in pain control. The analgesic effect of PL37 is therefore mediated by the
potentiation of the body's own pain relief mechanisms, primarily through the activation of delta-
opioid receptors.
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Mechanism of Action

The signaling pathway of PL37's analgesic effect is initiated by its dual enzymatic inhibition.

Neprilysin (NEP)

PL37 (Prodrug) M Active Metabolites

Catalyzes

Aminopeptidase N (APN) Degradation

Enkephalins
I WIS e ita-Opioid Receptors Analgesia

Click to download full resolution via product page

Caption: Mechanism of action of PL37 as a dual enkephalinase inhibitor.

In Vivo Pharmacokinetics

Detailed quantitative pharmacokinetic data for PL37 from published peer-reviewed literature is
limited. However, information from press releases regarding Phase | clinical trials provides
some insight into its pharmacokinetic profile in humans.

Preclinical Pharmacokinetics

Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability of PL37
in preclinical animal models are not readily available in the public domain.

Clinical Pharmacokinetics

A Phase | single ascending dose (SAD) study was conducted in healthy volunteers. The study
revealed that the two active metabolites of PL37 exhibit linear pharmacokinetics with
ascending oral doses.

Table 1: Summary of PL37 Clinical Pharmacokinetic Information
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Parameter Finding Source

Oral doses up to 800 mg in
Dose Escalation men and 200 mg in women Press Release

were evaluated.

The two active metabolites of
o PL37 demonstrated linear
Pharmacokinetics o ) Press Release
pharmacokinetics as a function

of ascending doses.

The MTD was not reached in
Maximum Tolerated Dose the single-dose study and was
) Press Release
(MTD) found to be greater than 1 g in

a subsequent study.

Note: Specific quantitative values for Cmax, Tmax, half-life, and bioavailability have not been

publicly disclosed.

In Vivo Pharmacodynamics

The pharmacodynamic effects of PL37 have been evaluated in several preclinical models of

pain, including neuropathic pain and migraine.

Preclinical Pharmacodynamics

Table 2: Summary of PL37 Preclinical Pharmacodynamic Data
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Animal

Pain Type
Model P

Route of

Administrat

ion

Dose

Observed
Effect

Source

Neuropathic
Mouse )
Pain

Intravenous

(V)

1.6 mg/kg

ED50 for

analgesic

Scientific

Publication
effect.

Migraine-like
Mouse
symptoms

Intravenous
(V)

10 mg/kg

Attenuated

stress-

induced

periorbital Scientific
hypersensitivi  Publication
ty and facial

grimace

responses.

Migraine-like
Mouse
symptoms

Oral (PO)

20 mg/kg

Attenuated

stress-

induced

periorbital Scientific
hypersensitivi  Publication
ty and facial

grimace

responses.

Rat Migraine

Oral (PO)

1.1 mg/kg

ED50 for
inhibition of
isosorbide
dinitrate- S
Scientific
induced o
] Publication
cephalic
mechanical

hypersensitivi

ty.

Clinical Pharmacodynamics
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In a Phase | study, the efficacy of PL37 was assessed using the intradermal capsaicin test in
healthy volunteers. A significant decrease in pain intensity and mechanical allodynia was
observed compared to placebo. A Phase lla clinical trial has been conducted to evaluate the
efficacy of 200 mg of PL37 administered three times a day (t.i.d.) as an add-on therapy for
patients with diabetic neuropathic pain who are not adequately responding to gabapentin or
pregabalin.

Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Neuropathy
Model in Rats

This model is widely used to study diabetic neuropathy and assess the efficacy of potential
analgesic compounds.
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Start: Adult Male Sprague-Dawley Rats

Baseline Assessment:
Von Frey Test for Mechanical Allodynia

l

Induction of Diabetes:
Streptozotocin (STZ) Injection
(e.g., 60-75 mg/kg, i.p.)

l

Confirmation of Diabetes:
Blood Glucose Measurement
(>250 mg/dL or >15 mM)

l

Post-Diabetes Assessment:
Von Frey Test to Confirm Neuropathy
(Significant decrease in withdrawal threshold)

:

Treatment Administration:
PL37 or Vehicle

:

Post-Treatment Assessment:
Von Frey Test

End: Data Analysis

Click to download full resolution via product page

Caption: Experimental workflow for the STZ-induced diabetic neuropathy model.

Protocol Details:

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b10770556?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

o Baseline Testing: The baseline mechanical withdrawal threshold is determined using von
Frey filaments applied to the plantar surface of the hind paw.

 Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically
at a dose of 60-75 mg/kg, dissolved in a citrate buffer is administered.

» Confirmation of Diabetes: Blood glucose levels are measured approximately 72 hours to one
week post-STZ injection. Animals with blood glucose levels consistently above 250 mg/dL (or
15 mM) are considered diabetic.

o Assessment of Neuropathy: Mechanical allodynia is assessed using the von Frey test,
typically starting 2-4 weeks after the confirmation of diabetes. A significant decrease in the
paw withdrawal threshold compared to baseline indicates the development of neuropathic
pain.

e Drug Administration: PL37 or vehicle is administered to the diabetic animals.

o Post-treatment Assessment: The von Frey test is repeated at various time points after drug
administration to evaluate the analgesic effect.

Von Frey Test for Mechanical Allodynia

The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
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Start: Acclimatize Animal

Place animal on an elevated mesh platform
in an individual chamber

l

Apply calibrated von Frey filaments to the
plantar surface of the hind paw

:

Observe for a positive withdrawal response
(e.g., paw lifting, licking, or flinching)

:

Use the 'up-down' method to determine
the 50% paw withdrawal threshold

:

Record the force (in grams) corresponding
to the withdrawal threshold

End: Data Analysis
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¢ To cite this document: BenchChem. [In-depth Technical Guide: In Vivo Pharmacokinetics and
Pharmacodynamics of PL37]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10770556#pl37-pharmacokinetics-and-
pharmacodynamics-in-vivo]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10770556?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

